4-(Diethylamino)benzonitrile
Overview
Description
4-(Diethylamino)benzonitrile is a chemical compound with the molecular formula C11H14N2 . It is used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation, leading to the appearance of dual fluorescence .
Molecular Structure Analysis
The molecular structure of 4-(Diethylamino)benzonitrile has been analyzed using various techniques . The compound exhibits two distinct fluorescence emission bands in sufficiently polar solvents . The interpretation of its transient absorption (TA) spectrum in the visible range has been a subject of long-standing controversy .Chemical Reactions Analysis
The chemical reactions of 4-(Diethylamino)benzonitrile have been studied extensively . The compound is known for its dual fluorescence, a phenomenon where a given fluorophore shows two distinct emission bands . The interpretation of its transient absorption (TA) spectrum in the visible range has been a subject of long-standing controversy .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Diethylamino)benzonitrile have been analyzed in various studies . The compound exhibits two distinct fluorescence emission bands in sufficiently polar solvents .Scientific Research Applications
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Photochemical Studies
- Field : Photochemistry
- Application : 4-(Dimethylamino)benzonitrile is used in photochemical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation .
- Method : This involves the use of laser flash photolysis investigations to characterize the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile .
- Results : The production of the radical cation of 4-(dimethylamino)benzonitrile after direct photoexcitation at 266 nm was confirmed. Moreover, the radical cation was shown to be produced from the reactions of several excited triplet photosensitizers (carbonyl compounds) with 4-(dimethylamino)benzonitrile .
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Fluorescence Studies
- Field : Fluorescence Spectroscopy
- Application : 4-(Dimethylamino)benzonitrile is used in fluorescence studies to probe the nature of the fluorescent intramolecular charge transfer (ICT) state .
- Method : This involves time-resolved absorption and emission experiments .
- Results : The results suggest that the fluorescent ICT state may differ from the twisted ICT (TICT) state observed in transient absorption .
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Synthesis of Pyrrolopyrrole Derivatives
- Field : Organic Chemistry
- Application : 4-(Dimethylamino)benzonitrile can be used in the synthesis of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione derivatives .
- Method : The specific methods and procedures would depend on the overall synthetic route and the specific derivative being synthesized. Typically, this would involve reactions under controlled conditions with various reagents .
- Results : The result is the formation of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione derivatives .
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Mass Spectrometry Studies
- Field : Mass Spectrometry
- Application : 4-(Dimethylamino)benzonitrile is used in mass spectrometry studies to understand its fragmentation patterns and behavior under ionization .
- Method : This involves the use of electron ionization mass spectrometry .
- Results : The results provide information about the mass-to-charge ratio of the ions formed and their relative abundance, which can be used to infer the molecular structure of the compound .
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Excited State Quantum Dynamics and Dual Fluorescence Spectra
- Field : Quantum Chemistry
- Application : 4-(Dimethylamino)benzonitrile (DMABN) is used in studies of excited state quantum dynamics and dual fluorescence spectra .
- Method : This involves the use of UV absorption and fluorescence emission spectroscopy, as well as theoretical methods .
- Results : The study provides insights into the short-time behavior of DMABN in the gas phase as well as in various solvents, after excitation to the L state .
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Mass Spectrometry Studies
- Field : Mass Spectrometry
- Application : 4-(Diethylamino)benzonitrile is used in mass spectrometry studies to understand its fragmentation patterns and behavior under ionization .
- Method : This involves the use of electron ionization mass spectrometry .
- Results : The results provide information about the mass-to-charge ratio of the ions formed and their relative abundance, which can be used to infer the molecular structure of the compound .
Safety And Hazards
4-(Diethylamino)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
4-(diethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLGFOAKCYHXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182889 | |
Record name | 4-(Diethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)benzonitrile | |
CAS RN |
2873-90-7 | |
Record name | 4-(Diethylamino)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2873-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Diethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.